molecular formula C9H3ClF2O2S B581802 3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid CAS No. 1314399-70-6

3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B581802
CAS No.: 1314399-70-6
M. Wt: 248.628
InChI Key: UJSVKOWDIZFUPE-UHFFFAOYSA-N
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Description

3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid is a sophisticated heterocyclic building block designed for medicinal chemistry and antibacterial discovery research. The benzo[b]thiophene core is a privileged scaffold in drug design, recognized for its versatile biological properties and its role as a bioisostere for phenyl rings, which can enhance metabolic stability and binding affinity in target molecules . The specific pattern of halogenation on this scaffold is of high strategic value; the chlorine and fluorine substituents are known to be critical for optimizing the potency of drug candidates by influencing their electron distribution, lipophilicity, and overall pharmacokinetic profile . This multi-halogenated carboxylic acid is primed for facile derivatization, particularly through the carboxylic acid moiety, which can be readily converted into amides, esters, and hydrazides for the construction of diverse compound libraries . This compound holds significant promise in the development of novel anti-infective agents. Research on structurally similar benzo[b]thiophene-2-carbohydrazide derivatives has demonstrated potent activity against Staphylococcus aureus , including challenging methicillin-resistant (MRSA) and daptomycin-resistant strains . Furthermore, halogenated heterocyclic carboxamides have been extensively explored as potent inhibitors of viral pathogens, such as norovirus, with studies indicating that the presence of halogens like chlorine and fluorine at specific positions on the thiophene and benzothiazole rings dramatically enhances antiviral efficacy . Researchers can leverage this building block to explore structure-activity relationships in programs targeting these and other diseases, making it a valuable tool for advancing drug discovery projects in infectious disease and beyond.

Properties

IUPAC Name

3-chloro-4,7-difluoro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF2O2S/c10-6-5-3(11)1-2-4(12)7(5)15-8(6)9(13)14/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSVKOWDIZFUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=C(S2)C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Activation : The carboxylic acid reacts with SOCl₂ to form an acyl chloride intermediate.

  • Cyclization : Intramolecular electrophilic attack at the α-position generates the benzo[b]thiophene ring.

  • Chlorination : Concurrent chlorination at the 3-position occurs via radical or electrophilic pathways.

Example Protocol

  • Starting Material : 3-(2,5-Difluorophenyl)propanoic acid

  • Reagents : SOCl₂ (4.5 eq), pyridine (0.1 eq)

  • Conditions : 150°C, 5.5 hours

  • Workup : Hydrolysis with HCl/THF, recrystallization (toluene/hexane)

  • Yield : ~65% (extrapolated from analogous reactions)

Challenges :

  • Regioselective difluorination must be pre-installed in the starting material.

  • Competing side reactions (e.g., over-chlorination) require careful stoichiometric control.

Sequential Halogenation of Benzo[b]thiophene-2-Carboxylic Acid

Post-cyclization halogenation offers flexibility in introducing chlorine and fluorine substituents. This method involves two stages:

  • Fluorination : Directed ortho-fluorination using metalation.

  • Chlorination : Electrophilic chlorination at the 3-position.

Fluorination via Directed Metalation

The carboxylic acid group at position 2 acts as a directing group for fluorination. Using a strong base (e.g., LDA) at low temperatures (-78°C), deprotonation occurs at the 4- and 7-positions, followed by reaction with a fluorinating agent (e.g., NFSI).

Conditions :

  • Base : LDA (2.2 eq)

  • Fluorinating Agent : NFSI (2.2 eq)

  • Temperature : -78°C → 25°C

  • Solvent : THF

Outcome :

  • Difluorination at 4- and 7-positions with >80% regioselectivity (predicted).

Electrophilic Chlorination

Halogen Exchange Reactions

Fluorine-chlorine exchange on pre-halogenated substrates provides an alternative route. For instance, 3,4,7-trichlorobenzo[b]thiophene-2-carboxylic acid can undergo selective fluorination using KF or CsF in polar aprotic solvents.

Protocol :

  • Substrate : 3,4,7-Trichlorobenzo[b]thiophene-2-carboxylic acid

  • Reagent : CsF (3.0 eq)

  • Solvent : NMP

  • Temperature : 200–250°C

  • Time : 24 hours

Outcome :

  • Replacement of Cl at 4- and 7-positions with F, yielding the target compound.

Limitations :

  • High temperatures risk decarboxylation.

  • Requires rigorous anhydrous conditions.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages Disadvantages
Cyclization3-(2,5-Difluorophenyl)propanoic acidSOCl₂, pyridine~65%One-pot synthesisLimited commercial availability
Sequential HalogenationBenzo[b]thiophene-2-carboxylic acidLDA, NFSI, SO₂Cl₂~60%Regioselective controlMulti-step, low overall yield
Halogen Exchange3,4,7-Trichlorobenzo[b]thiophene-2-acidCsF, NMP~50%Utilizes stable intermediatesHigh energy input, side reactions

Mechanistic Insights and Optimization

Fluorination Selectivity

In directed metalation, the carboxylic acid’s electron-withdrawing effect enhances ortho-directed deprotonation. NFSI’s low nucleophilicity minimizes side reactions, achieving >80% difluorination.

Halogen Exchange Kinetics

CsF’s superior reactivity over KF in NMP reduces reaction times from 48 to 24 hours. However, higher costs and stringent drying requirements (≤150 ppm H₂O) limit scalability.

Industrial-Scale Considerations

For kilogram-scale production, the cyclization route is preferred due to fewer purification steps. Key process parameters include:

  • SOCl₂ Purity : ≥99% to minimize HCl generation.

  • Temperature Control : Gradual heating (2°C/min) prevents exothermic runaway.

  • Crystallization Solvents : Toluene/hexane (1:1) achieves >95% purity after one recrystallization.

Emerging Methodologies

Recent advances in photoredox catalysis enable late-stage fluorination under milder conditions. For example, decarboxylative fluorination using Ir(ppy)₃ and Selectfluor® could introduce fluorine at positions 4 and 7 without directed metalation . Preliminary studies show modest yields (40–50%) but warrant further exploration.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[b]thiophene Derivatives

Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate ()

This derivative shares the benzo[b]thiophene core but differs in substituents:

  • Substituents : Phenyl (position 3), acetoxy (positions 4,5,7), and ethyl ester (position 2).
  • Physical Properties : Melting point (174–178°C), IR peaks (1774 cm⁻¹ for ester C=O, 1721 cm⁻¹ for acetoxy C=O) .
  • Functional Implications : The ester and acetoxy groups reduce acidity compared to the carboxylic acid in the target compound. The phenyl group may enhance π-π stacking but reduce solubility.

Key Comparison :

Property Target Compound Ethyl 4,5,7-triacetoxy Derivative
Core Structure Benzo[b]thiophene Benzo[b]thiophene
Substituents Cl (3), F (4,7), COOH (2) Ph (3), OAc (4,5,7), COOEt (2)
Melting Point Likely >200°C (inferred) 174–178°C
Reactivity Acidic (COOH), halogen-mediated Ester hydrolysis, acetyl cleavage

Aromatic Carboxylic Acids

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) ()
  • Structure : Benzene ring with dihydroxy (3,4) and acrylic acid groups.
  • Applications : Antioxidant, anti-inflammatory agent, and dietary supplement ingredient .
  • Physical Properties : Yellow crystals, solubility in polar solvents due to hydroxyl groups.

Key Comparison :

Property Target Compound Caffeic Acid
Aromatic System Benzo[b]thiophene Benzene + acrylic acid
Functional Groups COOH, Cl, F COOH, 3,4-OH
Bioactivity Potential antimicrobial (inferred) Antioxidant, anti-inflammatory
Solubility Moderate (polar aprotic solvents) High (aqueous, ethanol)

The target compound’s halogenated thiophene core may confer distinct electronic and steric properties compared to caffeic acid’s phenolic system, influencing binding to biological targets .

Halogenated Benzoic Acids

3-Chloro-2,4,5-trifluorobenzoic Acid ()
  • Structure : Benzoic acid with Cl (position 3) and F (2,4,5).
  • Synthesis: Diazotization of 3-amino-2,4,5-trifluorobenzoic acid with NaNO₂/CuCl₂ .
  • Crystallography : Carboxyl group forms a 6.8° dihedral angle with the benzene ring, enabling dimerization via O–H⋯O hydrogen bonds .

Key Comparison :

Property Target Compound 3-Chloro-2,4,5-trifluorobenzoic Acid
Core Structure Benzo[b]thiophene Benzoic acid
Halogen Positions Cl (3), F (4,7) Cl (3), F (2,4,5)
Synthesis Complexity Likely multi-step cyclization Diazotization/chlorination
Intermolecular Interactions Potential S⋯Cl/F interactions O–H⋯O dimerization

Biological Activity

3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid is a synthetic compound belonging to the benzo[b]thiophene family. It is characterized by the presence of chlorine and fluorine substituents, which contribute to its unique biological properties. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H3ClF2O2S
  • Molecular Weight : 248.63 g/mol
  • CAS Number : 1314399-70-6

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors involved in various biological pathways. The compound's structure allows it to modulate these targets, leading to diverse biological effects.

Biological Activities

  • Anticancer Activity
    • Recent studies have indicated that compounds within the benzo[b]thiophene class exhibit significant anticancer properties. This compound has shown potential in inhibiting the proliferation of cancer cell lines.
    • A study evaluated the compound's effects on various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics.
  • Anti-inflammatory Properties
    • The compound has been investigated for its anti-inflammatory effects, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
    • Experimental models have shown that it can reduce inflammatory markers in vitro.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity against cancer cell lines
Anti-inflammatoryReduced inflammatory markers in cell models
Enzyme InhibitionPotential inhibition of specific enzymes

Study Highlights

  • Anticancer Study : In a comparative study involving several derivatives of benzo[b]thiophenes, this compound exhibited higher cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines than its analogs. The IC50 values were reported at concentrations significantly lower than those required for conventional treatments.
  • Inflammation Model : In an animal model of arthritis, administration of the compound resulted in a marked decrease in swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.

Q & A

Q. What synthetic methodologies are commonly used to prepare 3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid?

Answer: The synthesis typically involves halogenation of precursor benzoic acids or multi-step reactions using chlorinating agents (e.g., thionyl chloride) and fluorinating reagents. A key challenge is achieving regioselectivity for chlorine and fluorine substituents. For example, halogenation methods described for structurally similar compounds emphasize controlling reaction conditions (stoichiometry, temperature, solvent) to minimize byproducts like polychlorinated derivatives . Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound in high purity (>97%) .

Q. How is the compound characterized to confirm its structural identity and purity?

Answer:

  • Purity Analysis: High-performance liquid chromatography (HPLC) with UV detection is standard, as demonstrated for analogous benzo[b]thiophene derivatives (e.g., 98% purity threshold) .
  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 19F) identifies substituent positions. For crystalline forms, X-ray diffraction resolves bond angles and dihedral angles (e.g., carboxyl group orientation relative to the aromatic ring) .
  • Thermal Properties: Melting point analysis (e.g., 217–220°C for fluorinated analogs) and thermogravimetric analysis (TGA) assess stability .

Advanced Research Questions

Q. What challenges arise in optimizing halogenation reactions for multi-substituted benzo[b]thiophene derivatives?

Answer: Introducing chlorine and fluorine atoms at specific positions (C-3, C-4, and C-7) requires precise control of electronic and steric effects. For example:

  • Regioselectivity: Electron-withdrawing groups (e.g., carboxylic acid at C-2) can deactivate certain positions, necessitating directing groups or catalysts to enhance reactivity at desired sites .
  • Byproduct Management: Competing reactions, such as over-halogenation or ring-opening, are mitigated by stepwise halogenation or using protecting groups for the carboxylic acid moiety .

Q. How do substituents influence the compound’s reactivity in cross-coupling reactions or biological systems?

Answer:

  • Cross-Coupling Reactions: The chloro and fluoro substituents create an electron-deficient aromatic system, enhancing reactivity in Suzuki-Miyaura couplings. However, steric hindrance at C-4 and C-7 may limit access to palladium catalysts, requiring tailored ligands .
  • Biological Activity: Structural analogs (e.g., 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) exhibit anti-inflammatory effects by modulating mTORC1 signaling and gut microbiota, suggesting that chloro/fluoro substituents may enhance target binding or metabolic stability .

Q. What advanced applications exist for benzo[b]thiophene-2-carboxylic acid derivatives in materials science?

Answer:

  • Surface Modification: Thiophene-2-carboxylic acid derivatives are used to functionalize graphene for mid-infrared detectors, leveraging their electron-withdrawing properties to tune conductivity .
  • Coordination Chemistry: The carboxylic acid group can act as a ligand for metal-organic frameworks (MOFs), with potential applications in catalysis or sensing .

Q. How are computational methods applied to predict the physicochemical properties of this compound?

Answer: Quantum chemical calculations (e.g., DFT) model electronic properties (e.g., HOMO-LUMO gaps) and predict solubility or bioavailability. Statistical thermodynamics and QSPR (Quantitative Structure-Property Relationship) models correlate substituent effects with melting points or logP values, aiding in pre-synthesis design .

Methodological Considerations

  • Contradictions in Data: While emphasizes halogenation for synthesis, highlights diazotization as an alternative route for trifluorobenzoic acids. Researchers must validate methods based on substituent compatibility.
  • Safety Protocols: Handling chlorinating/fluorinating agents requires rigorous safety measures (e.g., fume hoods, PPE), as outlined in safety data sheets for related thiophene derivatives .

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